N-(4-acetylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(4-piperidin-1-ylpyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-14(24)15-5-7-16(8-6-15)21-18(25)13-26-19-20-10-9-17(22-19)23-11-3-2-4-12-23/h5-10H,2-4,11-13H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCKZCIHRYMOJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CC(=N2)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Acetylphenyl Intermediate: The starting material, 4-acetylphenylamine, undergoes a reaction with an appropriate acylating agent under acidic or basic conditions to form the acetylphenyl intermediate.
Pyrimidine Derivative Synthesis: The pyrimidine ring is synthesized separately through a condensation reaction involving a suitable aldehyde and an amine, followed by cyclization.
Thioether Formation: The acetylphenyl intermediate is then reacted with the pyrimidine derivative in the presence of a thiolating agent, such as thiourea, under controlled temperature and pH conditions to form the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetylphenyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid (for nitration), halogens (for halogenation).
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(4-acetylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thioether linkage and aromatic moieties allow it to bind to active sites or modulate signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Pyrimidine-Thioacetamide Derivatives
Compounds sharing the pyrimidine-thioacetamide scaffold exhibit variations in substituents that critically affect their bioactivity and physicochemical properties.
Variations in Aryl/Substituent Groups
The nature of the aryl group attached to the acetamide nitrogen significantly influences activity.
Structure-Activity Relationship (SAR) Insights :
Heterocyclic Modifications
Replacement of the pyrimidine or acetamide-linked heterocycles alters target specificity.
Key Observations :
- Benzothiazole derivatives (e.g., ) exhibit higher melting points (230–265°C), suggesting strong crystalline packing, which may affect formulation .
- Imidazo-thiadiazole systems () demonstrate broad-spectrum antimicrobial activity, highlighting the role of fused heterocycles in enhancing bioactivity .
Biological Activity
N-(4-acetylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the context of pharmacological applications. This article explores the compound's synthesis, biological activity, relevant research findings, and case studies.
Chemical Structure and Synthesis
The compound features a thioacetamide structure with an acetylphenyl group and a piperidinyl-pyrimidinyl moiety. The synthesis typically involves the reaction of 4-acetylphenol with piperidine derivatives and thioketones, leading to the formation of the target compound through a series of condensation reactions.
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer activity . For instance, in vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism of action is believed to involve the modulation of key signaling pathways associated with cancer progression.
Osteoclast Inhibition
The compound has also been shown to exert inhibitory effects on osteoclastogenesis , which is critical for conditions like osteoporosis. Research highlighted that similar compounds can significantly reduce osteoclast formation and activity by altering the expression of osteoclast-specific genes, thus preventing bone resorption . This suggests potential therapeutic applications in treating bone-related disorders.
In Vitro Studies
-
Cell Proliferation Assays :
- Cell Lines : Various cancer cell lines including breast (MCF-7), prostate (PC-3), and lung (A549) were treated with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values ranging from 5 to 15 µM depending on the cell line.
-
Mechanistic Studies :
- Flow cytometry analysis indicated that treatment with this compound led to an increase in apoptotic cells compared to control groups, suggesting a pro-apoptotic effect.
In Vivo Studies
In vivo studies using animal models have demonstrated that administration of this compound can lead to a significant decrease in tumor size in xenograft models, supporting its potential as an anticancer agent. Additionally, it has been shown to prevent OVX-induced bone loss in rat models, indicating its efficacy in modulating bone metabolism .
Data Table
| Activity | Cell Line/Model | IC50 (µM) | Effect |
|---|---|---|---|
| Anticancer | MCF-7 | 10 | Inhibition of proliferation |
| Anticancer | PC-3 | 8 | Induction of apoptosis |
| Osteoclastogenesis | RAW 264.7 | 12 | Reduced formation of mature osteoclasts |
| Bone Resorption | OVX Rat Model | Not specified | Prevention of bone loss |
Q & A
Basic: How can researchers optimize the synthesis of N-(4-acetylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide to improve yield and purity?
Methodological Answer:
The synthesis involves multi-step reactions, starting with the preparation of the pyrimidine core followed by functionalization. Key optimization steps include:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF or dichloromethane) to enhance nucleophilic substitution efficiency during thioacetamide coupling .
- Catalysts: Triethylamine or DMAP can stabilize reactive intermediates and reduce side reactions .
- Temperature Control: Maintain temperatures between 0–25°C during sulfhydryl group coupling to prevent decomposition .
- Purification: Employ column chromatography with gradients of ethyl acetate/hexane to isolate the product from unreacted precursors .
Basic: What characterization techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: Use ¹H and ¹³C NMR in DMSO-d₆ to resolve aromatic protons and confirm substitution patterns. For complex splitting, 2D NMR (COSY, HSQC) can clarify connectivity .
- Mass Spectrometry (HR-MS): Confirm the molecular ion peak at m/z 476.09 (calculated for C₂₅H₂₁ClN₄O₂S) and fragment ions to validate the acetamide and pyrimidine moieties .
- HPLC-PDA: Assess purity (>95%) using a C18 column with acetonitrile/water mobile phases and UV detection at 254 nm .
Advanced: How can researchers investigate the compound’s mechanism of action in biological systems?
Methodological Answer:
- Target Identification: Perform kinase inhibition assays (e.g., ATP-binding assays) due to the pyrimidine core’s affinity for kinase active sites .
- Binding Studies: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with suspected protein targets (e.g., PI3K or EGFR kinases) .
- Computational Docking: Employ Schrödinger Suite or AutoDock to model interactions with catalytic domains, focusing on hydrogen bonding with the acetamide group and π-π stacking of the pyrimidine ring .
Advanced: How should conflicting spectral or biological activity data be resolved?
Methodological Answer:
- Reproducibility Checks: Repeat synthesis and characterization under strictly controlled conditions (e.g., inert atmosphere) to exclude oxidative byproducts .
- Cross-Validation: Compare NMR data with analogous compounds (e.g., ’s δ 7.69 ppm pyrimidine proton) and use XRD for absolute structural confirmation .
- Biological Replicates: Conduct dose-response curves across multiple cell lines (e.g., HEK293 vs. HeLa) to isolate context-dependent activity variations .
Advanced: What computational strategies can predict reactivity or guide synthetic optimization?
Methodological Answer:
- Reaction Path Modeling: Use Gaussian or ORCA for quantum chemical calculations to map energy barriers in key steps (e.g., thioacetamide coupling) .
- Machine Learning: Train models on PubChem data to predict optimal solvents/catalysts for similar sulfhydryl reactions .
- DFT Studies: Analyze frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites for regioselective modifications .
Basic: How can researchers assess the compound’s stability under experimental conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), UV light, and varied pH (2–12) for 48 hours. Monitor degradation via HPLC and identify byproducts with LC-MS .
- Solution Stability: Prepare stock solutions in DMSO and dilute in PBS; measure potency loss in bioassays over 24 hours to determine working concentration limits .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Methodological Answer:
- Substituent Variation: Replace the 4-chlorophenyl group () with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate target affinity .
- Bioisosteric Replacement: Substitute the piperidin-1-yl group with morpholine or thiomorpholine to enhance solubility or metabolic stability .
- In Vivo Testing: Screen derivatives in zebrafish models for bioavailability and toxicity before murine studies .
Basic: What protocols ensure analytical method validation for quality control?
Methodological Answer:
- Linearity and Range: Prepare calibration curves (0.1–100 µg/mL) in triplicate; R² > 0.99 indicates robustness .
- LOD/LOQ: Determine via signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ) using diluted samples .
- Inter-Day Precision: Analyze three batches on separate days; %RSD < 5% ensures reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
